Cas no 1344850-60-7 (2-(dimethylamino)methylidene-4-methylcyclohexan-1-one)

2-(Dimethylamino)methylidene-4-methylcyclohexan-1-one is a versatile intermediate in organic synthesis, characterized by its reactive α,β-unsaturated ketone moiety and dimethylamino substituent. This compound is particularly valuable in the preparation of heterocyclic compounds and pharmaceuticals due to its ability to undergo nucleophilic addition and cyclization reactions. The presence of the electron-donating dimethylamino group enhances its reactivity in Michael additions and condensation reactions, making it useful for constructing complex molecular frameworks. Its stability under standard conditions and compatibility with a range of solvents further contribute to its utility in synthetic applications. The compound is typically handled under inert conditions to preserve its reactivity.
2-(dimethylamino)methylidene-4-methylcyclohexan-1-one structure
1344850-60-7 structure
商品名:2-(dimethylamino)methylidene-4-methylcyclohexan-1-one
CAS番号:1344850-60-7
MF:C10H17NO
メガワット:167.248082876205
CID:6489747
PubChem ID:63706279

2-(dimethylamino)methylidene-4-methylcyclohexan-1-one 化学的及び物理的性質

名前と識別子

    • 2-(dimethylamino)methylidene-4-methylcyclohexan-1-one
    • 2-Dimethylaminomethylene-4-methyl-cyclohexanone
    • Cyclohexanone, 2-[(dimethylamino)methylene]-4-methyl-
    • インチ: 1S/C10H17NO/c1-8-4-5-10(12)9(6-8)7-11(2)3/h7-8H,4-6H2,1-3H3
    • InChIKey: IGJYUSLWISTZLQ-UHFFFAOYSA-N
    • ほほえんだ: C1(=O)CCC(C)CC1=CN(C)C

じっけんとくせい

  • 密度みつど: 1.020±0.06 g/cm3(Predicted)
  • ふってん: 250.5±29.0 °C(Predicted)
  • 酸性度係数(pKa): 5.71±0.40(Predicted)

2-(dimethylamino)methylidene-4-methylcyclohexan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1125873-5.0g
2-[(dimethylamino)methylidene]-4-methylcyclohexan-1-one
1344850-60-7
5g
$2110.0 2023-06-09
Enamine
EN300-1125873-10.0g
2-[(dimethylamino)methylidene]-4-methylcyclohexan-1-one
1344850-60-7
10g
$3131.0 2023-06-09
Enamine
EN300-1125873-5g
2-[(dimethylamino)methylidene]-4-methylcyclohexan-1-one
1344850-60-7 95%
5g
$1199.0 2023-10-26
Enamine
EN300-1125873-0.5g
2-[(dimethylamino)methylidene]-4-methylcyclohexan-1-one
1344850-60-7 95%
0.5g
$397.0 2023-10-26
Enamine
EN300-1125873-10g
2-[(dimethylamino)methylidene]-4-methylcyclohexan-1-one
1344850-60-7 95%
10g
$1778.0 2023-10-26
Enamine
EN300-1125873-1g
2-[(dimethylamino)methylidene]-4-methylcyclohexan-1-one
1344850-60-7 95%
1g
$414.0 2023-10-26
Enamine
EN300-1125873-0.05g
2-[(dimethylamino)methylidene]-4-methylcyclohexan-1-one
1344850-60-7 95%
0.05g
$348.0 2023-10-26
Enamine
EN300-1125873-0.1g
2-[(dimethylamino)methylidene]-4-methylcyclohexan-1-one
1344850-60-7 95%
0.1g
$364.0 2023-10-26
Enamine
EN300-1125873-1.0g
2-[(dimethylamino)methylidene]-4-methylcyclohexan-1-one
1344850-60-7
1g
$728.0 2023-06-09
Enamine
EN300-1125873-0.25g
2-[(dimethylamino)methylidene]-4-methylcyclohexan-1-one
1344850-60-7 95%
0.25g
$381.0 2023-10-26

2-(dimethylamino)methylidene-4-methylcyclohexan-1-one 関連文献

2-(dimethylamino)methylidene-4-methylcyclohexan-1-oneに関する追加情報

Introduction to 2-(Dimethylamino)methylidene-4-methylcyclohexan-1-one (CAS No. 1344850-60-7)

2-(Dimethylamino)methylidene-4-methylcyclohexan-1-one (CAS No. 1344850-60-7) is a synthetic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential applications. This compound belongs to the class of cyclohexanones and features a dimethylamino group and a methylidene substituent, which contribute to its chemical reactivity and biological activity.

The structure of 2-(dimethylamino)methylidene-4-methylcyclohexan-1-one is characterized by a cyclohexane ring with a ketone functional group at the C1 position, a methyl group at the C4 position, and a dimethylamino-substituted methylidene group at the C2 position. The presence of these functional groups imparts specific chemical properties, such as enhanced solubility in organic solvents and the ability to participate in various chemical reactions, including nucleophilic addition and electrophilic substitution.

In recent years, 2-(dimethylamino)methylidene-4-methylcyclohexan-1-one has been studied for its potential applications in drug discovery and development. Research has shown that this compound exhibits promising biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. For instance, studies have demonstrated that 2-(dimethylamino)methylidene-4-methylcyclohexan-1-one can inhibit the activity of specific enzymes involved in inflammatory pathways, making it a potential candidate for the treatment of inflammatory diseases.

Moreover, 2-(dimethylamino)methylidene-4-methylcyclohexan-1-one has been investigated for its anti-cancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cells by disrupting cell cycle progression and inhibiting the expression of key oncogenes. These findings suggest that 2-(dimethylamino)methylidene-4-methylcyclohexan-1-one may have therapeutic potential in the treatment of various types of cancer.

In addition to its biological activities, 2-(dimethylamino)methylidene-4-methylcyclohexan-1-one has also been explored for its neuroprotective effects. Research has indicated that this compound can protect neurons from oxidative stress and neurotoxicity, which are common mechanisms underlying neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The ability of 2-(dimethylamino)methylidene-4-methylcyclohexan-1-one to modulate these pathways makes it an attractive target for further investigation in the field of neuropharmacology.

The synthesis of 2-(dimethylamino)methylidene-4-methylcyclohexan-1-one involves several steps, including the formation of the cyclohexanone core, introduction of the methyl group at the C4 position, and subsequent functionalization with the dimethylamino-substituted methylidene group. Various synthetic routes have been developed to optimize yield and purity, with some methods employing green chemistry principles to minimize environmental impact.

One notable synthetic approach involves the use of transition metal-catalyzed reactions to efficiently introduce the dimethylamino-substituted methylidene group onto the cyclohexanone scaffold. This method not only improves the overall yield but also enhances the selectivity of the reaction, leading to higher purity products. The development of such synthetic strategies is crucial for scaling up production for industrial and pharmaceutical applications.

From a safety perspective, 2-(dimethylamino)methylidene-4-methylcyclohexan-1-one is generally considered safe when handled under appropriate laboratory conditions. However, like many organic compounds, it should be stored and used with caution to avoid exposure to skin or inhalation. Proper personal protective equipment (PPE) should be worn during handling to ensure safety.

In conclusion, 2-(dimethylamino)methylidene-4-methylcyclohexan-1-one (CAS No. 1344850-60-7) is a versatile compound with a wide range of potential applications in medicinal chemistry and drug discovery. Its unique structural features and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and mechanisms of action, 2-(dimethylamino)methylidene-4-methylcyclohexan-1-one is poised to play a significant role in advancing our understanding of complex biological processes and developing novel therapeutic agents.

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